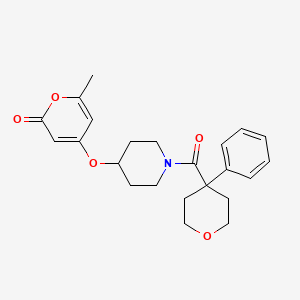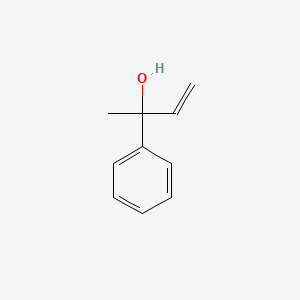
3-Buten-2-ol, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Buten-2-ol, 2-phenyl-” also known as “2-Phenyl-3-buten-2-ol” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a Monoisotopic mass of 148.088821 Da .
Molecular Structure Analysis
The molecular structure of “3-Buten-2-ol, 2-phenyl-” consists of 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . It has a molar refractivity of 45.9±0.3 cm³ .
Physical And Chemical Properties Analysis
“3-Buten-2-ol, 2-phenyl-” has a density of 1.0±0.1 g/cm³, a boiling point of 238.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.2±3.0 kJ/mol and a flash point of 103.2±14.5 °C . The index of refraction is 1.529 .
Scientific Research Applications
Fragrance Material Review
A detailed toxicologic and dermatologic review of 4-phenyl-3-buten-2-ol, a fragrance material, was conducted by Scognamiglio et al. (2012). This substance falls within the Aryl Alkyl Alcohols group, characterized by secondary alcohol and is assessed for its physical properties, and genotoxicity data, supporting its safe use in fragrances.
Synthesis and Characterization
The synthesis and crystal structure analysis of (Z)-1-(triarylstannyl)-3-phenyl-1-buten-3-ols and their derivatives were explored by Zhu et al. (2003). These compounds were synthesized through additive reactions and characterized via elemental analysis, NMR, and FT-IR spectroscopy, with crystal structures determined by X-ray diffraction.
Metabolic Engineering for Biofuel Production
Research by George et al. (2015) delves into the engineering of E. coli for the production of isoprenoid-based C5 alcohols, including 3-methyl-3-buten-1-ol, as potential biofuels. This study highlights the optimization of the pathway for increased yield through genetic modifications and process optimization.
Safety and Hazards
Mechanism of Action
Target of Action
2-Phenylbut-3-en-2-ol is a synthetic molecule that has been shown to be an efficient ligand for the treatment of halides . The primary targets of this compound are halides, which play a crucial role in various chemical reactions.
Mode of Action
The interaction of 2-Phenylbut-3-en-2-ol with its targets involves the formation of a complex with halides. This interaction results in changes to the halides, enabling them to participate in further reactions .
Biochemical Pathways
It is known that the compound is used in allylation reactions with proton catalysis and as an epoxide functional group . These reactions could potentially affect various biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 2-Phenylbut-3-en-2-ol’s action are largely dependent on the specific reactions it is involved in. As an efficient ligand for halides, it can facilitate various chemical reactions, leading to diverse molecular and cellular effects .
properties
IUPAC Name |
2-phenylbut-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(2,11)9-7-5-4-6-8-9/h3-8,11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYWJUOPPCVNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)




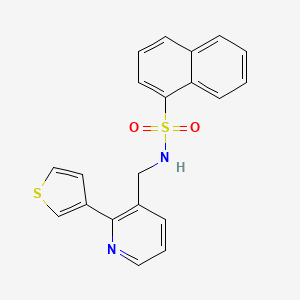
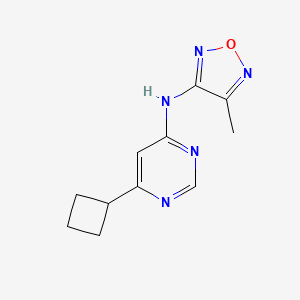
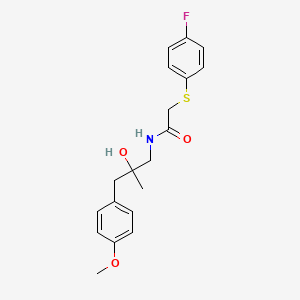
![N-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2634999.png)


![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2635002.png)
